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Compound of Interest

Compound Name: MM-401

Cat. No.: B15579438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of

two distinct therapeutic candidates designated MM-401: a small molecule inhibitor of the MLL1-

WDR5 interaction for the treatment of MLL-rearranged leukemia, and a human monoclonal

antibody targeting TNFR2 for cancer immunotherapy. This document is structured to provide

clear, detailed information on each molecule, including their mechanisms of action, preclinical

data, and the experimental protocols utilized in their evaluation.

Part 1: MM-401 - A Small Molecule Inhibitor of the
MLL1-WDR5 Interaction
Introduction
Mixed-lineage leukemia (MLL) gene rearrangements are drivers of aggressive acute leukemias

in both children and adults. The resulting MLL fusion proteins are dependent on the histone

methyltransferase activity of the wild-type MLL1 complex to maintain their oncogenic program.

A key interaction for the assembly and catalytic activity of the MLL1 complex is the binding of

the MLL1 protein to WD repeat-containing protein 5 (WDR5). MM-401 is a potent and specific

macrocyclic peptidomimetic inhibitor designed to disrupt this critical MLL1-WDR5 protein-

protein interaction, thereby inhibiting the histone methyltransferase activity of the MLL1

complex.
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Mechanism of Action
MM-401 acts by competitively binding to the "Win" site of WDR5, a pocket that recognizes a

specific arginine-containing motif on MLL1.[1] By occupying this site, MM-401 prevents the

association of MLL1 with WDR5, leading to the disassembly of the MLL1 core complex.[2][3][4]

This disruption specifically abrogates the H3K4 methyltransferase activity of MLL1, without

significantly affecting other MLL family histone methyltransferases.[2][3][4] The inhibition of

MLL1 activity leads to a reduction in H3K4 methylation at the promoters of key target genes,

such as the HOXA family of genes, which are essential for the survival of MLL-rearranged

leukemia cells.[5] Consequently, MM-401 induces cell cycle arrest, apoptosis, and myeloid

differentiation in MLL-rearranged leukemia cells.[2][6][7]
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Parameter Value Cell Line/System Reference

WDR5 Binding Affinity

(Ki)
< 1 nM Biochemical Assay [8]

WDR5-MLL1

Interaction IC50
0.9 nM Biochemical Assay [8]

MLL1 HMT Activity

IC50
0.32 µM In Vitro HMT Assay [2][8]

GI50 (MV4;11) ~10 µM Cell Viability Assay [2]

GI50 (MOLM-13) ~10 µM Cell Viability Assay [2]

GI50 (K562 - MLL wt) > 50 µM Cell Viability Assay [2]

GI50 (HL60 - MLL wt) > 50 µM Cell Viability Assay [2]

Parameter Condition Effect Reference

Cell Cycle 20 µM, 48h G1/S Arrest [2]

Apoptosis 20 µM, 48h
Increased Annexin V

positivity
[2]

Differentiation 20 µM, 48h

Increased expression

of myeloid

differentiation markers

[2]

Experimental Protocols
This protocol is adapted from methodologies used to assess the enzymatic activity of histone

methyltransferases.

Reagents:

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

Histone H3 substrate (recombinant or peptide)
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S-adenosyl-L-[methyl-3H]-methionine (SAM)

MM-401 (or other inhibitors) dissolved in DMSO

HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

Scintillation cocktail

Phosphocellulose filter paper

Wash Buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2)

Procedure:

Prepare reaction mixtures in a 96-well plate. To each well, add HMT Assay Buffer, histone

H3 substrate, and the desired concentration of MM-401 or DMSO vehicle control.

Initiate the reaction by adding the MLL1 core complex.

Start the methylation reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

Incubate the plate at 30°C for 1 hour with gentle agitation.

Spot the reaction mixture onto phosphocellulose filter paper to capture the histone

substrate.

Wash the filter paper three times with Wash Buffer to remove unincorporated [3H]-SAM.

Air dry the filter paper.

Place the filter paper in a scintillation vial with scintillation cocktail.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition of HMT activity relative to the DMSO control and determine

the IC50 value.

This protocol outlines a method for determining the number of viable cells in culture based on

the quantification of ATP.
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Reagents:

Leukemia cell lines (e.g., MV4;11, MOLM-13)

Appropriate cell culture medium

MM-401 dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Opaque-walled 96-well plates

Procedure:

Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells

per well in 100 µL of culture medium.

Add serial dilutions of MM-401 or DMSO vehicle control to the wells.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of viable cells relative to the DMSO control and determine the

GI50 value.

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify

externalized phosphatidylserine and propidium iodide (PI) to identify necrotic cells.

Reagents:
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Leukemia cell lines

MM-401 dissolved in DMSO

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)

Phosphate-buffered saline (PBS)

Procedure:

Treat cells with MM-401 or DMSO vehicle control for the desired time (e.g., 48 hours).

Harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with ice-cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin

V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide

(PI) and analyzing by flow cytometry.

Reagents:

Leukemia cell lines

MM-401 dissolved in DMSO
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PBS

70% ethanol (ice-cold)

PI staining solution (containing PI and RNase A in PBS)

Procedure:

Treat cells with MM-401 or DMSO vehicle control for the desired time (e.g., 48 hours).

Harvest the cells by centrifugation.

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while

vortexing.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI

fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the

cell cycle.
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Part 2: MM-401 - A Human Monoclonal Antibody
Targeting TNFR2
Introduction
Tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising target in immuno-

oncology. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs) and can also be

found on effector T cells and some tumor cells. MM-401 is a humanized monoclonal antibody

developed to target TNFR2 and modulate the anti-tumor immune response. It was derived from

a murine surrogate antibody, Y9, and has been engineered for improved affinity and

biophysical properties.[8]

Mechanism of Action
MM-401 is an agonistic antibody that binds to TNFR2 with low nanomolar affinity.[8] Its primary

mechanism of action is to provide a co-stimulatory signal to T cells, enhancing their activation,

proliferation, and effector functions.[9][10] Upon binding to TNFR2 on CD4+ and CD8+ T cells,

MM-401 upregulates activation markers and stimulates the production of pro-inflammatory

cytokines.[9] In addition to its direct agonistic activity, MM-401 can also mediate anti-tumor

effects through antibody-dependent cellular cytotoxicity (ADCC).[9] This involves the

engagement of Fc receptors on natural killer (NK) cells, leading to the lysis of TNFR2-

expressing target cells, such as Tregs within the tumor microenvironment.[9]
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Parameter Assay Effect Reference

TNFR2 Binding

Affinity
Not specified Low nanomolar [8]

TNFR2 Signaling NF-κB Reporter Assay

Agonistic activity,

induces TNFR2

signaling

[8]

T-Cell Co-stimulation T-cell activation assay

Upregulation of

activation markers

and cytokine

production in CD4+

and CD8+ T-cells

[9]

ADCC Activity
NK cell-mediated

ADCC assay
Promotes ADCC [9]

Treg Reduction
Ovarian cancer

ascites samples

Reduction in the

number of regulatory

T-cells

[9]

Experimental Protocols
This protocol is for measuring the activation of the NF-κB signaling pathway upon TNFR2

engagement by MM-401.

Reagents:

A cell line engineered to express human TNFR2 and an NF-κB-driven reporter gene (e.g.,

luciferase).

MM-401 antibody.

Appropriate cell culture medium.

Luciferase assay reagent.

96-well cell culture plates.
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Procedure:

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of MM-401 or a relevant isotype control antibody.

Include a positive control such as TNF-α.

Incubate for 6-24 hours at 37°C.

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase

reporter) according to the manufacturer's instructions.

Normalize the reporter activity to cell viability if necessary.

Plot the dose-response curve to determine the EC50 of MM-401-induced NF-κB

activation.

This protocol is for assessing the co-stimulatory activity of MM-401 on human T-cells.

Reagents:

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ and CD8+ T-cells.

MM-401 antibody.

A primary T-cell stimulus (e.g., anti-CD3 antibody, phytohemagglutinin (PHA)).

Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)

and intracellular cytokines (e.g., IFN-γ, TNF-α).

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

Fixation and permeabilization buffers for flow cytometry.

Procedure:

Plate PBMCs or isolated T-cells in a 96-well plate.

Add the primary T-cell stimulus along with serial dilutions of MM-401 or an isotype control.
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Incubate for 24-72 hours at 37°C.

For intracellular cytokine staining, add a protein transport inhibitor for the final 4-6 hours of

incubation.

Harvest the cells and stain for surface activation markers.

Fix and permeabilize the cells according to the manufacturer's protocol.

Stain for intracellular cytokines.

Analyze the cells by flow cytometry to quantify the expression of activation markers and

the percentage of cytokine-producing cells.

This protocol describes a method to measure the ability of MM-401 to induce NK cell-mediated

lysis of TNFR2-expressing target cells.

Reagents:

TNFR2-expressing target cells (e.g., a tumor cell line or isolated Tregs).

Effector cells: Human NK cells (isolated from PBMCs or an NK cell line).

MM-401 antibody.

A method to measure cell lysis (e.g., Calcein-AM release, LDH release, or flow cytometry-

based killing assay).

Appropriate cell culture medium.

Procedure:

Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-

based assay.

Plate the target cells in a 96-well plate.
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Add serial dilutions of MM-401 or an isotype control antibody and incubate with the target

cells for 30 minutes.

Add the NK effector cells at various effector-to-target (E:T) ratios.

Incubate the co-culture for 4-6 hours at 37°C.

Measure cell lysis:

Calcein-AM release: Centrifuge the plate and measure the fluorescence in the

supernatant.

LDH release: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in

the supernatant.

Flow cytometry: Stain the cells with a viability dye (e.g., 7-AAD) and quantify the

percentage of dead target cells.

Calculate the percentage of specific lysis for each condition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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